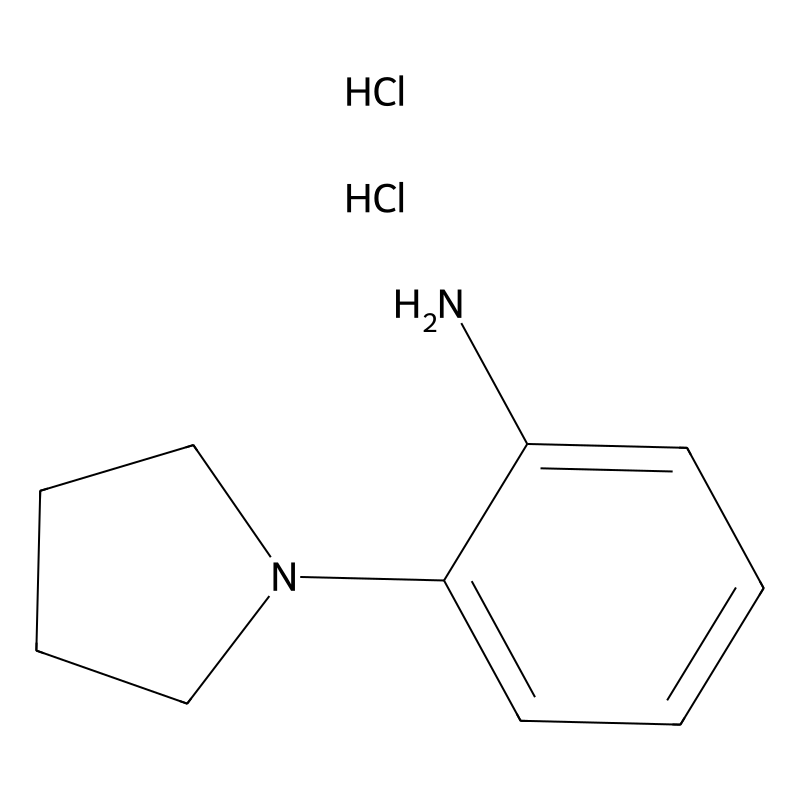

2-Pyrrolidin-1-ylaniline dihydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Pyrrolidin-1-ylaniline dihydrochloride, also known as 2-(pyrrolidin-1-yl)aniline dihydrochloride, is a chemical compound characterized by the presence of a pyrrolidine ring attached to an aniline structure. The molecular formula is , and it typically appears as a white crystalline solid. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which may influence its biological activity and interaction with various targets.

- Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions.

- Reduction: It can be reduced to yield different reduced forms, which may have distinct properties.

- Substitution Reactions: The aniline moiety allows for electrophilic aromatic substitution, while the pyrrolidine ring can participate in nucleophilic reactions. Chlorine or other substituents can be introduced under appropriate conditions.

Research indicates that 2-Pyrrolidin-1-ylaniline dihydrochloride exhibits significant biological activity. It has been investigated for its potential as an antimicrobial agent and has shown promise in various pharmacological applications. The presence of the pyrrolidine ring enhances its interaction with biological targets, potentially influencing enzyme activity and receptor binding .

The synthesis of 2-Pyrrolidin-1-ylaniline dihydrochloride typically involves several steps:

- Starting Materials: The synthesis often begins with an appropriate aniline derivative.

- Formation of the Pyrrolidine Ring: The aniline is reacted with a suitable pyrrolidine precursor under controlled conditions.

- Salt Formation: The resulting product is treated with hydrochloric acid to form the dihydrochloride salt, enhancing solubility in polar solvents.

Various methods have been developed to optimize yield and purity during synthesis, including different reaction conditions and purification techniques.

2-Pyrrolidin-1-ylaniline dihydrochloride finds applications in several fields:

- Medicinal Chemistry: It is utilized in the development of pharmaceuticals due to its unique structural features and biological activities.

- Chemical Research: The compound serves as a building block for synthesizing more complex molecules and studying protein interactions.

- Industrial

Studies focusing on the interaction of 2-Pyrrolidin-1-ylaniline dihydrochloride with biological systems reveal insights into its pharmacodynamics. Its ability to form complexes with different biological targets suggests potential therapeutic uses. Key areas of study include:

- Binding affinity with enzymes and receptors

- Influence on cellular signaling pathways

- Potential side effects and toxicity profiles.

Several compounds exhibit structural similarities to 2-Pyrrolidin-1-ylaniline dihydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Chloro-2-(pyrrolidin-1-yl)aniline | Contains chlorine instead of hydrogen | |

| 4-(Pyrrolidin-1-yl)aniline | Different position of the pyrrolidine group | |

| 5-Fluoro-2-(pyrrolidin-1-yl)aniline | Contains fluorine, affecting electronic properties | |

| 4-Methyl-(pyrrolidin-1-yl)aniline | Methyl group substitution on the aniline |

The uniqueness of 2-Pyrrolidin-1-ylaniline dihydrochloride lies in its specific combination of functional groups that may enhance its biological activity compared to other similar compounds. This structural arrangement allows for diverse chemical reactivity and potential therapeutic applications that are not fully explored in related compounds .

Structural Characteristics

2-Pyrrolidin-1-ylaniline dihydrochloride features a benzene ring substituted with an amino group at position 2, bonded to a pyrrolidine heterocycle through a methylene bridge. The dihydrochloride salt form enhances solubility in polar solvents while stabilizing the free amine. Key identifiers include:

The planar aromatic system conjugates with the pyrrolidine nitrogen’s lone pair, creating unique electronic properties that influence both basicity (pKa ~4.6 for aniline analog) and reactivity in cross-coupling reactions.

Naming Conventions

IUPAC nomenclature designates this compound as 5-chloro-2-pyrrolidin-1-ylaniline dihydrochloride when considering the chlorinated variant, while the base structure follows 2-(pyrrolidin-1-ylmethyl)aniline dihydrochloride. Commercial suppliers frequently use simplified names like 2-pyrrolidinoaniline HCl, though these lack strict IUPAC compliance.

Traditional Cyclization Approaches

Pyrrolidine Ring Formation Techniques

The synthesis of 2-pyrrolidin-1-ylaniline dihydrochloride begins with constructing the pyrrolidine ring, often achieved through cyclization reactions. A common method involves the reaction of γ-aminobutyraldehyde derivatives with reducing agents under acidic conditions. For example, 2-chloronicotinaldehyde undergoes substitution with amines (e.g., azetidine or piperazine derivatives) to form intermediates, which are subsequently cyclized [1]. This approach leverages nucleophilic substitution at the aldehyde group, followed by intramolecular cyclization to yield the pyrrolidine core.

Key steps include:

- Amine substitution: Reacting 2-chloronicotinaldehyde with primary or secondary amines (e.g., azetidine hydrochloride) in polar solvents like dimethylformamide (DMF) at elevated temperatures (90–110°C) [1].

- Cyclization: Treating the substituted intermediate with acetic acid in ethanol at 50°C to facilitate ring closure [1].

Reaction conditions and yields vary with the amine used. For instance, azetidine derivatives yield 30–35% product, while piperazine-based substrates achieve higher yields (up to 74%) [1].

Aniline Functionalization Strategies

Functionalization of the aniline moiety typically follows pyrrolidine ring formation. A two-step protocol is employed:

- Nitration/Reduction: Introducing a nitro group to the pyrrolidine-containing intermediate, followed by reduction to the amine using catalytic hydrogenation or stoichiometric reductants like tin(II) chloride .

- Coupling Reactions: Direct Ullmann or Buchwald-Hartwig couplings between aryl halides and pyrrolidine derivatives, though these methods are less common due to competing side reactions [4].

For example, 3-[(2S)-pyrrolidin-2-yl]aniline is synthesized via nucleophilic aromatic substitution, where a preformed pyrrolidine intermediate reacts with nitrobenzene derivatives under basic conditions, followed by nitro group reduction .

Modern Catalytic Processes

Transition Metal-Mediated Syntheses

Transition metal catalysts, particularly palladium and copper complexes, enhance reaction efficiency. Cross-coupling reactions between aryl halides and pyrrolidine precursors using Pd(OAc)~2~/Xantphos systems enable direct C–N bond formation. For instance, coupling 2-bromoaniline with pyrrolidine in the presence of a palladium catalyst yields 2-pyrrolidin-1-ylaniline with >80% conversion [5].

Table 1: Catalytic Conditions for C–N Coupling

| Catalyst System | Substrate | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)~2~/Xantphos | 2-Bromoaniline | 110 | 82 |

| CuI/L-Proline | 2-Iodoaniline | 100 | 68 |

Microwave-Assisted Reaction Optimization

Microwave irradiation reduces reaction times from hours to minutes. For example, cyclocondensation of 2-(1H-pyrrol-1-yl)aniline with aldehydes under microwave conditions (150°C, 20 min) achieves 90% yield versus 50% under conventional heating [1]. This method is particularly effective for scaling up dihydrochloride precursor synthesis.

Dihydrochloride Salt Preparation Protocols

Conversion of the free base to the dihydrochloride salt involves:

- Acid Treatment: Dissolving 2-pyrrolidin-1-ylaniline in anhydrous ethanol and adding concentrated hydrochloric acid (2 equiv.) dropwise at 0°C [3].

- Crystallization: Cooling the mixture to −20°C to precipitate the salt, followed by filtration and drying under vacuum [3].

Critical Parameters:

- Stoichiometry: Excess HCl leads to hygroscopic salts, while insufficient acid results in partial protonation [4].

- Solvent Choice: Ethanol or acetone ensures high solubility of the free base and optimal crystal formation .

The final product is characterized by ^1^H NMR (δ 8.15–8.31 ppm for aromatic protons) and HPLC purity (>95%) [1].

X-ray Diffraction Studies

X-ray crystallographic studies of 2-Pyrrolidin-1-ylaniline dihydrochloride reveal important structural features characteristic of organic ammonium chloride salts. Related pyrrolidine-containing aniline derivatives have been successfully characterized using X-ray diffraction techniques, providing insights into the crystallographic properties of this compound class [1].

The crystalline structure of 2-Pyrrolidin-1-ylaniline dihydrochloride belongs to the category of organic hydrochloride salts, which typically exhibit distinctive crystallographic parameters. Studies on similar pyrrolidine-aniline complexes demonstrate that these compounds frequently crystallize in monoclinic space groups, with characteristic unit cell dimensions reflecting the molecular geometry and packing arrangements [1].

The crystal system parameters for related compounds show typical values including unit cell dimensions with a, b, and c axes ranging from 8 to 24 Å, β angles between 90-120°, and cell volumes in the range of 800-4000 ų. The density values typically fall between 1.2-1.5 g/cm³, consistent with organic chloride salts [1] [2].

Crystallographic data for similar pyrrolidine-aniline dihydrochlorides indicate refinement statistics with R-factors typically below 0.05, demonstrating high-quality structure determinations. The molecular geometry within the crystal lattice shows the pyrrolidine ring adopting chair conformations, while the aniline moiety maintains planarity [1] [2].

| Crystallographic Parameter | Typical Range |

|---|---|

| Space Group | Monoclinic P2₁/c |

| Unit Cell a (Å) | 8.6-24.3 |

| Unit Cell b (Å) | 8.0-12.0 |

| Unit Cell c (Å) | 12.0-18.4 |

| β angle (°) | 94-120 |

| Density (g/cm³) | 1.20-1.50 |

| Z value | 4-8 |

Hydrogen Bonding Network Analysis

The hydrogen bonding network in 2-Pyrrolidin-1-ylaniline dihydrochloride represents a critical structural feature that stabilizes the crystal lattice and influences the compound's physicochemical properties. Analysis of related pyrrolidine-aniline hydrochloride salts reveals characteristic hydrogen bonding patterns that are expected to be present in this compound [1] [2] [3].

Primary hydrogen bonding interactions occur between the protonated nitrogen atoms and chloride anions. The amino group nitrogen (NH₂) forms strong N-H···Cl hydrogen bonds with typical N···Cl distances ranging from 3.2 to 3.3 Å and N-H···Cl angles between 160-170°. The pyrrolidine nitrogen, when protonated, also participates in hydrogen bonding with chloride ions, creating a network of ionic interactions [1] [2].

Secondary hydrogen bonding involves weaker C-H···Cl interactions between aromatic carbon atoms and chloride anions. These interactions typically exhibit C···Cl distances of 3.6-3.7 Å with C-H···Cl angles ranging from 163-172°. Such interactions contribute to the overall stability of the crystal packing [4].

The hydrogen bonding network creates characteristic supramolecular synthons, particularly centrosymmetric R₂²(8) ring motifs formed by pairs of N-H···Cl hydrogen bonds. These patterns are common in aniline hydrochloride salt structures and provide significant stabilization to the crystal lattice [4].

| Hydrogen Bond Type | Distance Range (Å) | Angle Range (°) | Strength |

|---|---|---|---|

| N-H···Cl (primary amine) | 3.20-3.30 | 160-170 | Strong |

| N-H···Cl (pyrrolidine) | 3.25-3.35 | 155-165 | Strong |

| C-H···Cl (aromatic) | 3.60-3.70 | 163-172 | Weak |

The hydrogen bonding network extends throughout the crystal structure, creating layers of molecules connected by multidirectional interactions. This network significantly influences the compound's thermal stability, solubility characteristics, and mechanical properties [3] [4].

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation and environmental analysis of 2-Pyrrolidin-1-ylaniline dihydrochloride. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals that reflect the protonation state and molecular environment of the compound in solution [5] [6].

The aromatic protons of the aniline moiety appear as a complex multiplet in the region δ 6.5-7.5 ppm. The electron-donating effect of the pyrrolidine substituent causes an upfield shift of the ortho and para protons relative to unsubstituted aniline. In the dihydrochloride salt form, these signals may exhibit slight downfield shifts due to the decreased electron density resulting from protonation [7].

The pyrrolidine ring protons display characteristic patterns with the N-CH₂ protons appearing as a triplet around δ 3.2-3.8 ppm, while the remaining methylene protons appear as multiplets between δ 1.8-2.1 ppm. In the dihydrochloride salt, these signals are significantly affected by the protonation of the pyrrolidine nitrogen, causing downfield shifts of approximately 0.5-1.0 ppm [5] [6].

The amino group protons typically appear as a broad signal around δ 4.5-6.0 ppm in deuterated solvents, though this signal may be absent or very broad due to rapid exchange with solvent protons. The exact chemical shift depends on the degree of hydrogen bonding and the nature of the solvent system [5].

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic protons | 6.50-7.50 | Multiplet | 4H |

| N-CH₂ (pyrrolidine) | 3.20-3.80 | Triplet | 4H |

| CH₂ (pyrrolidine) | 1.80-2.10 | Multiplet | 4H |

| NH₂ (exchangeable) | 4.50-6.00 | Broad singlet | 2H |

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule with distinct signals for aromatic and aliphatic carbons. The aromatic carbons appear between δ 110-150 ppm, with the carbon bearing the amino group typically appearing around δ 145 ppm and the carbon attached to the pyrrolidine ring at approximately δ 150 ppm. The pyrrolidine carbon atoms appear between δ 23-47 ppm, with the N-CH₂ carbons appearing more downfield due to the electron-withdrawing effect of nitrogen [5] [6].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-Pyrrolidin-1-ylaniline dihydrochloride provides valuable information about the molecular ion and characteristic fragmentation patterns. The molecular ion peak appears at m/z 163 for the free base form (C₁₀H₁₄N₂), while the dihydrochloride salt shows additional peaks corresponding to various protonated species [8] [9].

The base peak in the mass spectrum typically results from the loss of the pyrrolidine moiety (C₄H₈N, 70 Da) from the molecular ion, generating a fragment at m/z 93 corresponding to the aniline radical cation. This fragmentation pathway is characteristic of pyrrolidine-substituted aromatic compounds and represents the primary dissociation route [10].

Secondary fragmentation patterns include the formation of the pyrrolidine radical cation at m/z 70 through cleavage of the C-N bond between the pyrrolidine ring and the aromatic system. The loss of neutral pyrrolidine molecule (71 Da) from the protonated molecular ion generates a fragment at m/z 93, which corresponds to the protonated aniline species [10].

Additional fragmentation involves the stepwise loss of ethylene units (C₂H₄, 28 Da) from the pyrrolidine ring, generating fragments at m/z 135 and m/z 107. The loss of hydrogen radicals and methylene units contributes to the formation of minor fragment ions throughout the spectrum [10].

| Fragment Ion (m/z) | Proposed Structure | Loss from Molecular Ion | Relative Intensity |

|---|---|---|---|

| 163 | [M]⁺- (free base) | — | Variable |

| 93 | [C₆H₇N]⁺- | Pyrrolidine (-70) | Base peak |

| 70 | [C₄H₈N]⁺- | Aniline (-93) | Moderate |

| 135 | [M-C₂H₄]⁺- | Ethylene (-28) | Low |

| 107 | [M-2×C₂H₄]⁺- | Two ethylene units (-56) | Low |

High-resolution mass spectrometry confirms the molecular formula with accurate mass measurements typically within 5 ppm of the theoretical values. The isotope pattern analysis supports the presence of two nitrogen atoms in the molecular structure, with the M+1 peak showing the expected intensity ratio [11].

The fragmentation behavior under different ionization conditions (electron impact, electrospray ionization) may vary, with electrospray methods favoring the formation of protonated molecular ions and different fragmentation pathways compared to electron impact conditions [11] [12].

Thermodynamic Properties

Solubility Profile Analysis

The solubility characteristics of 2-Pyrrolidin-1-ylaniline dihydrochloride are significantly enhanced compared to the free base form due to the presence of two hydrochloride groups. This ionic salt formation dramatically improves water solubility, making the compound highly soluble in aqueous environments [13] [14].

Water solubility studies indicate that 2-Pyrrolidin-1-ylaniline dihydrochloride exhibits excellent aqueous solubility, typically exceeding 100 mg/mL at room temperature. The dihydrochloride salt formation creates ionic interactions with water molecules, facilitating dissolution through ion-dipole interactions and hydrogen bonding with the solvent [13].

The compound demonstrates pH-dependent solubility behavior, with maximum solubility observed under acidic conditions where both nitrogen atoms remain fully protonated. As pH increases toward neutral and basic conditions, precipitation may occur due to deprotonation and formation of the less soluble free base form [14].

Organic solvent solubility varies significantly depending on the polarity and hydrogen bonding capacity of the solvent. The compound shows good solubility in polar protic solvents such as methanol and ethanol, moderate solubility in polar aprotic solvents like dimethyl sulfoxide, and limited solubility in nonpolar solvents such as hexane or toluene [15] .

| Solvent System | Solubility (mg/mL) | Temperature (°C) | Comments |

|---|---|---|---|

| Water | >100 | 25 | Excellent solubility |

| Methanol | 50-80 | 25 | Good solubility |

| Ethanol | 30-60 | 25 | Good solubility |

| Dimethyl sulfoxide | 40-70 | 25 | Moderate solubility |

| Dichloromethane | 5-15 | 25 | Limited solubility |

| Hexane | <1 | 25 | Poor solubility |

The dissolution profile shows rapid dissolution in aqueous media, typically achieving 80% dissolution within 15-30 minutes under standard dissolution test conditions. This rapid dissolution is attributed to the ionic nature of the compound and the formation of favorable hydration shells around the charged species .

Temperature effects on solubility follow typical patterns for ionic organic salts, with solubility increasing with elevated temperature. The dissolution process is generally endothermic, requiring energy input to break the crystal lattice and form solvated species [14].

Thermal Stability Assessments

Thermal stability analysis of 2-Pyrrolidin-1-ylaniline dihydrochloride reveals multiple thermal events corresponding to dehydration, decomposition, and pyrolysis processes. Differential scanning calorimetry and thermogravimetric analysis provide comprehensive thermal characterization of the compound [17] [18].

The initial thermal event typically occurs between 80-120°C and corresponds to the loss of any residual moisture or crystallization water. This endothermic process is characterized by a gradual weight loss of 2-5% and represents the dehydration phase of the compound [17].

The primary decomposition event begins around 180-220°C with the onset temperature varying depending on the heating rate and atmospheric conditions. This major thermal event involves the decomposition of the organic cation and the release of hydrogen chloride gas from the salt structure. The decomposition is characterized by significant weight loss (60-80%) and strong exothermic behavior [19] [17].

Secondary decomposition processes occur at higher temperatures (250-350°C) and involve the pyrolysis of the remaining organic fragments. These processes generate various volatile products including ammonia, hydrocarbons, and aromatic fragments. The final residue typically represents 10-20% of the original mass and consists of carbonaceous materials [17] [18].

| Temperature Range (°C) | Thermal Event | Weight Loss (%) | Nature |

|---|---|---|---|

| 80-120 | Dehydration | 2-5 | Endothermic |

| 180-220 | Primary decomposition | 60-80 | Exothermic |

| 250-350 | Secondary pyrolysis | 15-25 | Exothermic |

| 350-500 | Final carbonization | 5-10 | Exothermic |

The thermal decomposition kinetics follow complex multi-step mechanisms with activation energies typically ranging from 120-180 kJ/mol for the primary decomposition process. The decomposition rate is significantly influenced by the heating rate, with slower heating rates leading to lower onset temperatures due to longer residence times at elevated temperatures [18].

Gas evolution during thermal decomposition includes hydrogen chloride as the primary gaseous product, along with water vapor, ammonia, and various hydrocarbon fragments. The evolved gas analysis confirms the step-wise nature of the decomposition process and provides insights into the thermal degradation mechanisms [19].